molecular formula C19H23NO2 B5122766 N-(4-sec-butylphenyl)-3-ethoxybenzamide

N-(4-sec-butylphenyl)-3-ethoxybenzamide

Numéro de catalogue B5122766
Poids moléculaire: 297.4 g/mol
Clé InChI: XKNMLRYLROERPA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-sec-butylphenyl)-3-ethoxybenzamide, also known as SNC80, is a selective agonist for the delta-opioid receptor. It was first synthesized in the early 1990s, and since then has been extensively studied for its potential therapeutic applications.

Mécanisme D'action

N-(4-sec-butylphenyl)-3-ethoxybenzamide acts as a selective agonist for the delta-opioid receptor, which is a G protein-coupled receptor that is primarily expressed in the peripheral nervous system. Activation of the delta-opioid receptor results in a variety of cellular responses, including inhibition of adenylyl cyclase, activation of potassium channels, and inhibition of calcium channels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-sec-butylphenyl)-3-ethoxybenzamide are primarily mediated through the delta-opioid receptor. Activation of this receptor can lead to a variety of effects, including analgesia, sedation, and reduced anxiety. N-(4-sec-butylphenyl)-3-ethoxybenzamide has also been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory conditions.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(4-sec-butylphenyl)-3-ethoxybenzamide is its selectivity for the delta-opioid receptor, which allows for more specific targeting of this receptor compared to other opioid agonists. However, one limitation of N-(4-sec-butylphenyl)-3-ethoxybenzamide is its relatively short half-life, which can make it difficult to study in vivo.

Orientations Futures

There are a number of potential future directions for research on N-(4-sec-butylphenyl)-3-ethoxybenzamide. One area of interest is the development of more potent and selective delta-opioid receptor agonists, which may have greater therapeutic potential. Another area of interest is the use of N-(4-sec-butylphenyl)-3-ethoxybenzamide in combination with other drugs, such as non-opioid analgesics, to improve pain management. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(4-sec-butylphenyl)-3-ethoxybenzamide, and to determine its potential as a therapeutic agent for a variety of conditions.

Méthodes De Synthèse

N-(4-sec-butylphenyl)-3-ethoxybenzamide can be synthesized through a multi-step process starting with 3-ethoxybenzoic acid. The acid is first converted to an acid chloride, which is then reacted with 4-sec-butylphenylmagnesium bromide to form the corresponding ketone. This ketone is then reduced to the alcohol, which is finally converted to the amide using N,N-dimethylformamide and triethylamine.

Applications De Recherche Scientifique

N-(4-sec-butylphenyl)-3-ethoxybenzamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain and addiction. It has been shown to have potent analgesic effects in animal models, and may be particularly useful in the treatment of chronic pain. It has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for drug addiction.

Propriétés

IUPAC Name

N-(4-butan-2-ylphenyl)-3-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-4-14(3)15-9-11-17(12-10-15)20-19(21)16-7-6-8-18(13-16)22-5-2/h6-14H,4-5H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNMLRYLROERPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-butan-2-ylphenyl)-3-ethoxybenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.